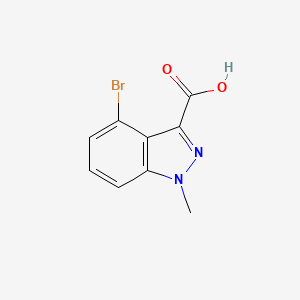

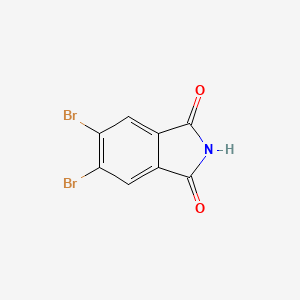

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Wissenschaftliche Forschungsanwendungen

Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Method

The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results

This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .

2. Antitumor Activity of Indazole Derivatives

Application

A series of indazole derivatives were designed and synthesized for their potential antitumor activity .

Method

The indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

Results

Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

3. Inhibition of Neutrophil Chemotaxis

Application

3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

4. Inhibition of Histamine H3 Receptor Activity

Application

3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Application

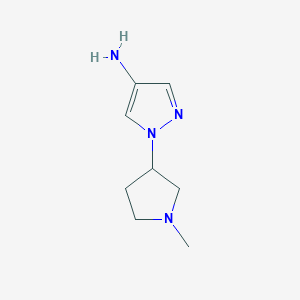

Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

3. Inhibition of Neutrophil Chemotaxis

Application

3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

4. Inhibition of Histamine H3 Receptor Activity

Application

3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Application

Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

Method

The exact method of synthesis is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

6. Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide

Application

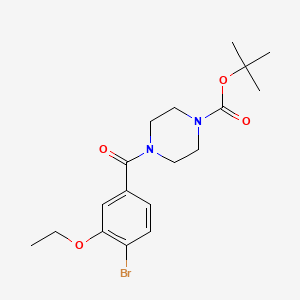

Indazole-3-carboxylic acid can be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

Method

The exact method of synthesis is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRNZVLPOSJJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)